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Z-Dab(Fmoc)-OH

Cat. No.: B13386799
M. Wt: 474.5 g/mol
InChI Key: XVQCVMKVEGLEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role as a Non-Proteinogenic Amino Acid Building Block

The primary function of Z-Dab(Fmoc)-OH in academic research is as a specialized building block in the synthesis of peptides. chemimpex.com Non-proteinogenic amino acids like Dab are incorporated into peptide chains to introduce novel structural and functional properties that are not accessible with the standard proteinogenic amino acids. The presence of the diaminobutyric acid core allows for the creation of unique peptide architectures and functionalities.

The orthogonal nature of the Z and Fmoc protecting groups is a key feature. researchgate.netiris-biotech.depeptide.com Orthogonal protecting groups can be selectively removed under different chemical conditions, allowing for precise control over the synthetic process. iris-biotech.depeptide.com In the case of this compound, the Fmoc group is labile to basic conditions, typically using piperidine (B6355638), while the Z group is removed by hydrogenolysis. wikipedia.orgiris-biotech.de This allows for the selective deprotection and subsequent modification of the gamma-amino group on the side chain without affecting the alpha-amino group, which is crucial for stepwise peptide elongation in solid-phase peptide synthesis (SPPS). chemimpex.comontosight.ai

Significance in Advanced Peptide Chemistry and Chemical Biology

The unique characteristics of this compound have made it highly significant in several areas of advanced peptide chemistry and chemical biology:

Synthesis of Branched and Cyclic Peptides: The orthogonal protection scheme of this compound is instrumental in the synthesis of peptides with complex architectures, such as branched and cyclic structures. sigmaaldrich.com After the main peptide chain is assembled, the Fmoc group on the Dab side chain can be selectively removed to allow for the attachment of another peptide chain or a different functional molecule, creating a branched peptide. sigmaaldrich.com Alternatively, the deprotected side-chain amine can be reacted with a carboxyl group elsewhere in the peptide to form a cyclic peptide, a strategy often employed to enhance peptide stability and bioactivity. explorationpub.com

Development of Peptide-Based Drugs: In the pharmaceutical industry, this compound plays a significant role in the development of peptide-based therapeutics. chemimpex.comchemimpex.com The incorporation of this non-proteinogenic amino acid can improve the pharmacological properties of peptides, such as resistance to enzymatic degradation, increased half-life, and enhanced target affinity and specificity. lifetein.com For example, it has been used in the synthesis of somatostatin (B550006) analogs and polymyxin (B74138) analogs, which have therapeutic applications. cymitquimica.commedchemexpress.com

Bioconjugation and Material Science: The ability to selectively deprotect the side-chain amine makes this compound a valuable tool for bioconjugation, the process of attaching peptides to other biomolecules like proteins or nucleic acids. chemimpex.comchemimpex.com This is crucial for creating targeted drug delivery systems, diagnostic probes, and novel biomaterials. chemimpex.com

Study of Protein-Protein Interactions: Stapled peptides, which are peptides constrained into a specific conformation (often an alpha-helix) by a synthetic brace, are powerful tools for studying and inhibiting protein-protein interactions. explorationpub.comlifetein.com this compound and similar derivatives can be used to introduce the necessary linkers for creating these stapled peptides. explorationpub.combeilstein-journals.org

Historical Context of Protected Diaminobutyric Acid Derivatives in Synthetic Organic Chemistry

The journey to the sophisticated use of protected diaminobutyric acid derivatives like this compound is rooted in the broader history of peptide synthesis and protecting group chemistry. The initial challenge in peptide synthesis was the bifunctional nature of amino acids, which required the selective protection of one amino group while the other participated in peptide bond formation.

Early attempts in the early 20th century by chemists like Fischer and Curtius used simple acyl groups for protection, but these were often difficult to remove without damaging the peptide backbone. A major breakthrough came in 1932 with the introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas. The Z group could be removed under mild conditions (catalytic hydrogenation) that left the peptide bonds intact, revolutionizing peptide synthesis.

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s was another monumental leap, enabling the rapid and automated synthesis of peptides. peptide.com This era saw the rise of the tert-butoxycarbonyl (Boc) protecting group, which was labile to acid.

The introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino in 1970 provided a truly orthogonal protecting group strategy when paired with acid-labile side-chain protecting groups. publish.csiro.au This Fmoc/tBu strategy has become a cornerstone of modern SPPS. iris-biotech.de

The interest in 2,4-diaminobutyric acid itself grew significantly after its discovery as a major component of polymyxin antibiotics in the late 1940s and early 1950s. oregonstate.edu Early syntheses of Dab were often complex and low-yielding. oregonstate.edu Over time, more efficient synthetic routes were developed. researchgate.net

The combination of these historical developments—the advent of orthogonal protecting groups like Z and Fmoc, the refinement of SPPS, and the growing interest in non-proteinogenic amino acids like Dab—paved the way for the creation and widespread adoption of versatile building blocks like this compound. The ability to orthogonally protect the two amino groups of diaminobutyric acid opened up new avenues for creating complex and functionally diverse peptides, solidifying the importance of such derivatives in contemporary chemical research. researchgate.netpeptide.compeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N2O6 B13386799 Z-Dab(Fmoc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQCVMKVEGLEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies of Z Dab Fmoc Oh and Its Derivatives

Chemical Synthesis Approaches to N-Protected 2,4-Diaminobutyric Acid

The chemical synthesis of N-protected 2,4-diaminobutyric acid (Dab) derivatives, such as Z-Dab(Fmoc)-OH, involves multi-step processes starting from various precursors. These methods are designed to install the necessary functional groups and control stereochemistry, yielding orthogonally protected amino acids suitable for applications like solid-phase peptide synthesis (SPPS). tandfonline.compeptide.comchemimpex.com

Strategies for Diastereoselective Synthesis of 2,4-Diaminobutyric Acid Stereoisomers

Controlling the stereochemistry at the α and β positions of the diaminobutyric acid backbone is critical for its application in biologically active molecules. Researchers have developed several diastereoselective strategies to synthesize specific stereoisomers.

One effective method involves the Michael addition of chiral tricyclic iminolactones to nitroalkenes. nih.gov This approach has been shown to produce adducts in high yields (up to 95%) and with excellent diastereoselectivities (diastereomeric ratio > 99:1), particularly when using titanium(IV) isopropoxide as a catalyst. nih.gov The subsequent selective reduction and hydrolysis of these Michael adducts yield the desired β-substituted-α,γ-diaminobutyric acids with high enantiomeric excess (>99% ee). nih.gov

Another strategy focuses on the diastereoselective Michael reaction of chiral nickel(II) glycinate (B8599266) with nitroalkenes in water, which allows for the asymmetric synthesis of β-substituted α,γ-diaminobutyric acid derivatives. acs.org Furthermore, tandem reactions, such as a Michael-Mannich sequence using catalysts like Cu(OTf)₂ or AgOTf with aliphatic nitroalkenes, have been developed to construct pyrrolidines containing multiple chiral centers, which can serve as precursors to constrained Dab derivatives. nih.gov These methods provide access to a library of stereochemically defined Dab analogs for further chemical elaboration.

Utilization of Precursors and Starting Materials (e.g., Homoserine, Glutamine)

Homoserine is a popular starting material. A typical synthesis route involves the initial protection of the amino and carboxyl groups of homoserine. google.compatsnap.com This is followed by a Mitsunobu reaction to introduce a phthaloyl (Pht) group, converting the hydroxyl moiety into a protected amine precursor. Subsequent deprotection steps, including debenzylation and removal of the Pht and Boc groups, yield the final 2,4-diaminobutyric acid derivative. google.compatsnap.com This multi-step process, while effective, can be lengthy. google.com The biosynthesis of 2,4-diaminobutyric acid in certain plants like Lathyrus sylvestris has also been shown to proceed from homoserine, highlighting its natural relevance as a precursor. nih.govacs.org

Other starting materials, such as γ-butyrolactone, have been used, which can be converted to the dihydrochloride (B599025) of 2,4-diaminobutyric acid through reactions involving potassium phthalimide (B116566). researchgate.net

PrecursorKey Reaction StepsReported AdvantagesReported ChallengesReference
L-Homoserine1. Amino/carboxyl protection (e.g., Boc, Bn). 2. Mitsunobu reaction (e.g., with phthalimide). 3. Deprotection sequence.Good reaction yields, intermediates are useful modified amino acids.Multi-step process (e.g., six steps). google.compatsnap.com
L-Glutamine1. N-protection (e.g., Cbz). 2. Amide degradation (e.g., with bis(trifluoroacetic acid)iodobenzene). 3. Deprotection (hydrogenation).Utilizes a common amino acid.Expensive reagents, harsh conditions, low overall yield (~30%). google.compatsnap.com
γ-ButyrolactoneReaction with potassium phthalimide followed by acidic treatment.Alternative to amino acid precursors.Requires careful pH adjustment and purification. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is paramount in the synthesis of complex molecules like this compound. Optimization efforts focus on several key parameters, including solvent systems, reagent stoichiometry, reaction time, and purification methods.

For instance, in the synthesis of N-tert-butoxycarbonyl-homoserine from homoserine, the reaction conditions can be finely tuned. google.compatsnap.com The molar ratio of homoserine to di-tert-butyl dicarbonate (B1257347) is typically maintained between 1:1 and 1:2. google.com The choice of solvent is also critical; a mixed solvent system of ethanol (B145695) and water (20%-80% ethanol by volume) is often employed. google.com

ParameterOptimization StrategyExample/RationaleReference
Reagent StoichiometryAdjusting molar ratios of reactants.Using a 1:1 to 1:2 molar ratio of homoserine to Boc-anhydride for N-protection. google.com
Solvent SystemUsing mixed solvents to improve solubility and reaction rates.An ethanol/water mixture for the reaction of homoserine with Boc-anhydride. google.com
Coupling Reagents (SPPS)Selecting efficient activators for amide bond formation.Using DIC/Oxyma for coupling Fmoc-amino acids to minimize side reactions. scribd.com
Deprotection ConditionsChoosing appropriate reagents and times to remove protecting groups without damaging the product.Using piperidine (B6355638) to remove Fmoc groups; adding scavengers like triisopropylsilane (B1312306) (TIS) during TFA cleavage to protect sensitive residues. scribd.compeptide.com
PurificationDeveloping effective chromatography methods.Utilizing large-scale flash chromatography with optimized solvent gradients for separating diastereomers. researchgate.netacs.org

Chemoenzymatic and Biocatalytic Routes to Non-Proteinogenic Amino Acids

Chemoenzymatic and biocatalytic methods are emerging as powerful, green alternatives to traditional chemical synthesis for producing non-proteinogenic amino acids. acs.orgnih.govoup.com These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions.

The biosynthesis of 2,4-diaminobutyric acid is a key part of the pathway to ectoine, a compatible solute found in halophilic bacteria. researchgate.net This natural pathway starts from aspartic semialdehyde and involves enzymes such as L-2,4-diaminobutyric acid transaminase (EctB) and L-2,4-diaminobutyric acid acetyltransferase (EctA). researchgate.net In a different biocatalytic approach, L-2,4-diamino[4-¹¹C]butyric acid was synthesized via an enzyme-catalyzed reaction of hydrogen [¹¹C]cyanide with O-acetyl-L-serine, followed by reduction. nih.gov This method achieved a high radiochemical purity (>96%) and an enantiomeric excess of 98%. nih.gov

Enzyme cascades are being developed for the efficient production of diamines from simple starting materials. For example, a five-enzyme cascade has been constructed to convert fumaric acid to 1,3-diaminopropane, with 2,4-diaminobutyric acid as a key intermediate. google.com This cascade utilizes enzymes like 2-ketoglutarate 4-aminotransferase (Dat) and L-2,4-diaminobutyrate decarboxylase (Ddc) from Acinetobacter baumannii. google.com Such multi-enzyme systems, sometimes involving fused enzymes to enhance substrate channeling, represent a frontier in scalable and sustainable chemical production. google.com The promiscuity of some enzymes also opens the door for producing novel derivatives; for example, enzymes involved in producing chlorinated amino acids have been shown to accept various substrates, which could be exploited for chemoenzymatic synthesis through targeted engineering. nih.gov

Considerations for Scalable Production of this compound Derivatives

Transitioning the synthesis of this compound derivatives from the laboratory bench to industrial-scale production introduces a distinct set of challenges and considerations. The primary goals are to ensure the process is cost-effective, safe, environmentally friendly, and reproducible.

A key aspect of scalable synthesis is the development of a robust and efficient chemical route that avoids problematic reagents and complex purification steps. For example, a multi-kilogram scale synthesis of bis-amino acid precursors was developed by replacing toxic reagents like the Jones reagent with a greener TEMPO-mediated oxidation. researchgate.net Similarly, explosive reagents like isobutylene (B52900) gas were substituted with a safer tert-butylating agent. researchgate.net Such modifications are crucial for pilot plant and industrial-scale operations.

Process optimization for large-scale production also involves minimizing the number of synthetic steps and maximizing the yield at each stage. scribd.com In the context of solid-phase synthesis, this means ensuring near-quantitative completion of coupling and deprotection reactions. gyrosproteintechnologies.com The use of minimal protection strategies, where side-chains of certain amino acids are left unprotected, can significantly increase yield and purity by reducing the number of steps and avoiding side reactions associated with some protecting groups. scribd.com

Protecting Group Chemistry and Orthogonal Strategies

Fundamental Principles of Orthogonal Protection in Peptide Synthesis

Orthogonal protection is a foundational strategy in peptide synthesis that employs protecting groups that can be removed under distinct chemical conditions. fiveable.meacs.org This allows for the selective deprotection of specific functional groups on a growing peptide chain, enabling the synthesis of complex peptides with high precision. fiveable.meiris-biotech.de An ideal protecting group should be easy to introduce, stable throughout the various synthesis steps, and removable without causing undesired side reactions or the cleavage of other protecting groups. biosynth.com

The core principle of orthogonality lies in the differential lability of the protecting groups to different reagents. organic-chemistry.org For instance, one group might be sensitive to acid, another to a base, and a third to a specific metal catalyst. organic-chemistry.orgbiosynth.com This allows for a "mix and match" approach where protecting groups can be removed in any desired order, providing chemists with precise control over the synthetic process. iris-biotech.de This strategy is crucial for preventing the formation of undesirable byproducts and ensuring the high purity of the final peptide. nih.govspringernature.com

Properties and Reactivity of Benzyloxycarbonyl (Z) and 9-Fluorenylmethoxycarbonyl (Fmoc) Groups on Z-Dab(Fmoc)-OH

This compound, or N-alpha-Benzyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid, is a derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab). iris-biotech.delookchem.com It incorporates two key protecting groups: the Benzyloxycarbonyl (Z) group and the 9-Fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de

The Z group , introduced by Bergmann and Zervas, is a classic protecting group in peptide chemistry. researchgate.net It is generally stable under a wide range of conditions but can be removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid. biosynth.comresearchgate.net

The Fmoc group is a base-labile protecting group and is a cornerstone of modern solid-phase peptide synthesis (SPPS). fiveable.mewikipedia.org Its key advantage is its removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc/tBu strategies. wikipedia.orggenscript.com

The presence of both Z and Fmoc groups on this compound makes it a valuable building block for synthesizing peptides with complex architectures, such as branched or cyclic peptides, where differential protection of the amino groups is required.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Appearance Storage Temperature
Z-L-Dab(Fmoc)-OH 151132-82-0 C₂₇H₂₆N₂O₆ 474.52 White powder 2-8°C
Fmoc-Dab(Z)-OH 252049-08-4 C₂₇H₂₆N₂O₆ 474.51 Solid -20°C (Inert atmosphere)
Z-D-β-Dab(Fmoc)-OH 1217471-94-7 C₂₇H₂₆N₂O₆ 474.51 Not specified Not specified
Fmoc-Dap(Z)-OH 204316-36-9 C₂₆H₂₄N₂O₆ 460.48 Powder Not specified

Data sourced from various chemical suppliers and databases. iris-biotech.delookchem.comaablocks.comsigmaaldrich.comsigmaaldrich.com

Compatibility with Other Orthogonal Protecting Groups (e.g., Boc, Alloc, Trt, ivDde, Mtt)

The Z and Fmoc groups are compatible with a wide array of other orthogonal protecting groups, further expanding their synthetic utility. biosynth.comresearchgate.net

Boc (tert-Butoxycarbonyl) : The Boc group is acid-labile and is a key component of the Boc/Bzl protection strategy. biosynth.com It is orthogonal to the base-labile Fmoc group. biosynth.com While both Boc and Z are acid-labile, their removal can be achieved with different acid strengths, offering a degree of selectivity. biosynth.com

Alloc (Allyloxycarbonyl) : The Alloc group is removed under neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger. biosynth.comwikipedia.org This makes it orthogonal to both acid-labile (Z, Boc, Trt) and base-labile (Fmoc) groups. biosynth.comwikipedia.org

Trt (Trityl), Mtt (4-Methyltrityl) : These are highly acid-labile groups. peptide.com The Mtt group can be removed under milder acidic conditions than the Trt group, and both are orthogonal to the Fmoc group. peptide.com

ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) : The ivDde group is removed with hydrazine, which does not affect t-butyl based protecting groups. peptide.com Hydrazine can, however, remove the Fmoc group, so careful planning of the deprotection sequence is necessary. peptide.com

Table 2: Compatibility of Protecting Groups

Protecting Group Cleavage Condition Orthogonal To
Fmoc Base (e.g., Piperidine) Z, Boc, Alloc, Trt, Mtt
Z Catalytic Hydrogenolysis, Strong Acid Fmoc, Alloc
Boc Strong Acid (e.g., TFA) Fmoc, Alloc
Alloc Pd(0) catalyst Z, Fmoc, Boc, Trt, Mtt
Trt/Mtt Mild to Strong Acid Fmoc, Alloc
ivDde Hydrazine Boc, Z, Alloc, Trt, Mtt

This table provides a general overview of compatibility; specific reaction conditions can influence outcomes. biosynth.comwikipedia.orgpeptide.com

Side-Chain Protection Strategies for Diaminobutyric Acid Derivatives in Peptide Synthesis

In Fmoc-based solid-phase peptide synthesis (SPPS), the side chain of Dab is often protected with an acid-labile group like Boc (tert-butoxycarbonyl). peptide.com This allows for the simultaneous cleavage of the side-chain protecting group and the peptide from the resin at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

For more complex syntheses, such as the on-resin cyclization of peptides, other protecting groups are employed. The use of this compound allows for the selective deprotection of the side-chain amino group (protected by Z) while the N-terminal Fmoc group remains intact, or vice versa. This enables specific modifications at the side chain. Other protecting groups like Alloc can also be used on the side chain for orthogonal deprotection. wikipedia.org

Mitigation of Undesired Side Reactions During Protecting Group Manipulation

Several side reactions can occur during the manipulation of protecting groups in peptide synthesis. jocpr.com For instance, the base-catalyzed deprotection of Fmoc can lead to aspartimide formation in sequences containing aspartic acid. researchgate.net The use of bulky protecting groups on the side chain of aspartic acid can help minimize this side reaction.

During the acid-catalyzed removal of Boc groups, the generated tert-butyl cation can alkylate sensitive residues like tryptophan and tyrosine. peptide.com This is typically mitigated by the addition of scavengers to the cleavage cocktail, which trap the reactive carbocations. rsc.org

In the context of this compound, the choice of deprotection conditions for the Z group is critical. While catalytic hydrogenolysis is a clean method, it may not be suitable for peptides containing sulfur-containing amino acids. In such cases, strong acid cleavage is used, which again necessitates the use of scavengers to prevent side reactions. Careful selection of orthogonal protecting groups and deprotection conditions is paramount to minimizing these undesired reactions and ensuring the synthesis of the target peptide in high yield and purity. jocpr.com

Applications of Z Dab Fmoc Oh in Advanced Peptide Synthesis

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Z-Dab(Fmoc)-OH is a key component in Solid-Phase Peptide Synthesis (SPPS), a technique where peptides are assembled on a solid support. netascientific.com The presence of the acid-labile Z-group on the alpha-amine and the base-labile Fmoc group on the side-chain amine allows for orthogonal protection schemes. This is particularly advantageous in Fmoc-based SPPS, where the temporary Fmoc protecting group on the alpha-amine of the growing peptide chain is removed under basic conditions, while the Z-group on the Dab residue remains intact. peptide.compeptide.com

Strategies for Efficient Amino Acid Coupling and Minimizing Peptide Aggregation

The efficiency of coupling subsequent amino acids to the growing peptide chain is paramount in SPPS. Challenges such as steric hindrance and peptide aggregation can lead to incomplete reactions and the formation of deletion sequences. To overcome these issues, various coupling reagents and strategies are employed. While specific studies focusing solely on this compound are limited, general principles of SPPS apply. The choice of coupling reagent, such as HBTU, HATU, or PyBOP, and the use of additives like HOBt can significantly enhance coupling efficiency. luxembourg-bio.com

A related compound, Fmoc-Dab(Mtt)-OH, has been shown to undergo rapid lactamization under certain coupling conditions, leading to poor coupling efficiency. nih.govrsc.org This highlights the importance of carefully selecting coupling reagents and conditions when working with diaminobutyric acid derivatives. While this compound has a different side-chain protecting group, the potential for side reactions should always be considered.

Development of Automated SPPS Protocols for this compound Integration

The advent of automated peptide synthesizers has revolutionized SPPS, enabling the rapid and efficient production of peptides. iris-biotech.de These instruments automate the repetitive cycles of deprotection, washing, coupling, and capping. The integration of this compound into automated SPPS protocols follows standard Fmoc-based procedures. nih.govekb.eg The synthesizer is programmed to deliver the appropriate reagents for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and amino acid coupling. nih.gov

The successful automated synthesis of complex peptides containing this compound relies on optimized protocols that ensure high coupling yields at each step. This includes using an appropriate excess of the activated amino acid and allowing sufficient reaction times. The choice of solid support, such as a rink amide or chlorotrityl resin, is also a critical parameter that can be tailored to the specific synthetic strategy. nih.gov

Role in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex, protected peptide fragments. publish.csiro.au In LPPS, all reactions are carried out in solution, and intermediates are purified after each step.

This compound can be utilized in LPPS, where its orthogonal protecting groups are equally beneficial. The Z-group can be removed by hydrogenolysis, while the Fmoc group is cleaved with a mild base, allowing for selective chain elongation or side-chain modification in solution. peptide.com For instance, a protected peptide fragment containing this compound could be synthesized in solution, followed by the selective removal of the Fmoc group to allow for further modification of the side chain.

Design and Synthesis of Complex Peptide Architectures

The unique properties of this compound make it an ideal building block for the construction of non-linear, complex peptide architectures. The ability to selectively deprotect and modify the side-chain amine opens up possibilities for creating branched and cyclic peptides with diverse biological activities.

Branched Peptide Synthesis

Branched peptides, which contain a peptide chain attached to the side chain of an amino acid residue, are of interest for various applications, including as vaccine candidates and for drug delivery. This compound serves as a convenient branching point.

The synthesis of a branched peptide using this compound would typically involve the following steps:

Incorporation of this compound into the primary peptide chain via standard SPPS.

Completion of the main peptide chain.

Selective deprotection of the Fmoc group on the Dab side chain using a mild base, leaving the Z-group on the alpha-amine and other side-chain protecting groups intact.

Synthesis of the second peptide chain on the deprotected side-chain amine.

This strategy allows for the precise control over the structure of the branched peptide.

Cyclic Peptide Synthesis

Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. This compound can be instrumental in the synthesis of cyclic peptides, particularly for side-chain-to-side-chain or head-to-side-chain cyclization. mdpi.com

For example, in the synthesis of a side-chain-to-side-chain cyclic peptide, two orthogonally protected amino acids, such as this compound and another amino acid with a complementary reactive side chain (e.g., Asp or Glu with an allyl protecting group), would be incorporated into the peptide sequence. nih.gov After assembly of the linear peptide, the orthogonal protecting groups on the side chains would be selectively removed, and the cyclization would be performed on the solid support or in solution.

Multivalent and Dendrimeric Peptide Constructs

The synthesis of multivalent and dendrimeric peptides, which present multiple copies of a peptide sequence, often relies on strategic branching. This compound can serve as a foundational unit for creating these branched structures. While lysine (B10760008) is a common branching unit in peptide dendrimers, other di-amino acids like 2,4-diaminobutyric acid (Dab) are also employed. googleapis.com The orthogonal protection of this compound allows for the sequential elongation of peptide chains from both the alpha-amine and the side-chain amine.

The general strategy involves incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS). Following the completion of the linear chain, the Fmoc group on the Dab side chain can be selectively removed using a mild base like piperidine, leaving the Z-protected N-terminus and other acid-labile side-chain protecting groups intact. wikipedia.org This newly liberated side-chain amine then serves as an anchor point for the synthesis of a second peptide chain, leading to a branched, bivalent structure. This process can be repeated with additional orthogonally protected amino acids to generate higher-order dendrimers. googleapis.com

Table 1: Orthogonal Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Condition Common Use
Fluorenylmethoxycarbonyl Fmoc 20% Piperidine in DMF α-Amine protection in SPPS
Benzyloxycarbonyl Z Catalytic Hydrogenation, HBr/AcOH α-Amine and side-chain protection
tert-Butoxycarbonyl Boc TFA α-Amine and side-chain protection
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine in DMF Side-chain protection

This table provides an overview of common protecting groups and their standard cleavage conditions, highlighting the orthogonality that enables complex peptide synthesis.

Peptide Stapling and Conformationally Constrained Peptide Libraries

Peptide stapling is a powerful technique used to constrain peptides into specific secondary structures, often α-helices, which can enhance their proteolytic stability, cell permeability, and binding affinity to target proteins. explorationpub.comlifetein.com This is typically achieved by introducing a covalent linkage between the side chains of two amino acids within the peptide sequence.

While all-hydrocarbon stapling using non-natural amino acids with olefinic side chains is a prevalent method, lactam bridges formed between the side chains of amino acids like aspartic acid/glutamic acid and lysine/ornithine/Dab are also widely used. explorationpub.com The use of orthogonally protected diaminobutyric acid derivatives is crucial in this context. For instance, a researcher might incorporate Fmoc-Dab(ivDde)-OH into a peptide sequence. explorationpub.com After assembling the full-length peptide, the ivDde group can be selectively removed with hydrazine, allowing for the formation of a lactam bridge with a deprotected acidic residue elsewhere in the chain. explorationpub.com

This compound, with its distinct protecting groups, offers a unique tool for creating more complex or orthogonally stapled peptides. A peptide could be synthesized with both this compound and another orthogonally protected amino acid pair. The Fmoc group on the Dab side chain could be removed to form one staple, and then, under different chemical conditions, the protecting groups of the second pair could be removed to introduce a second, distinct staple. This allows for the generation of conformationally constrained peptide libraries with diverse topologies. cam.ac.uk

Site-Specific Modification and Functionalization of Peptides

The ability to introduce specific modifications at defined positions within a peptide is critical for developing peptide-based therapeutics, diagnostics, and research tools. This compound is an excellent building block for such site-specific functionalization. cam.ac.ukresearchgate.net

Chemoselective Ligation Strategies Utilizing this compound

Chemoselective ligation refers to the joining of two unprotected peptide fragments in a specific manner. rsc.org While Native Chemical Ligation (NCL), which involves the reaction of a C-terminal thioester with an N-terminal cysteine, is the most common method, other strategies exist. rsc.org

The orthogonal nature of this compound can be exploited in ligation strategies. For example, a peptide fragment can be synthesized with this compound at a specific position. The side-chain Fmoc group can be removed on-resin, and a ligation handle can be attached to the newly exposed amine. This handle could be a group that participates in a specific ligation chemistry, such as an azide (B81097) for "click chemistry" or a protected aldehyde for oxime formation. cam.ac.ukresearchgate.net The Z-group protecting the N-terminus of the peptide remains intact during this process. Subsequently, the peptide fragment can be cleaved from the resin and ligated to another peptide or molecule through the installed handle.

Introduction of Diverse Functional Groups and Research Probes

The side chain of Dab, once deprotected, provides a primary amine that is a versatile point for chemical modification. cam.ac.ukchemimpex.com By incorporating this compound into a peptide sequence, a researcher can selectively remove the Fmoc group and attach a wide array of functionalities. These can include:

Fluorophores and Quenchers: For creating probes for fluorescence resonance energy transfer (FRET) assays to study peptide conformation or binding events.

Biotin: For immobilization on streptavidin-coated surfaces or for affinity purification.

Lipids: To enhance membrane association and cellular uptake of peptides. amazonaws.com

Chelating agents: For radiolabeling peptides for in vivo imaging or therapy.

Cross-linking agents: To covalently capture interacting proteins.

This site-specific modification is made possible by the orthogonal protection scheme, ensuring that the modification occurs only at the intended Dab residue. sigmaaldrich.com

Contributions to Chemical Biology and Synthetic Biology Research

The tools and techniques of chemical synthesis, particularly those enabling the creation of modified peptides, have had a profound impact on chemical and synthetic biology. chemimpex.commdpi.com this compound is a key contributor to this synergy.

Engineering of Bioactive Peptides

Many naturally occurring peptides have therapeutic potential but are limited by poor stability or bioavailability. sigmaaldrich.com Chemical modification can address these shortcomings. By using this compound, researchers can engineer novel bioactive peptides with improved properties. chemimpex.comscbt.com

For example, the introduction of unnatural amino acids or the stapling of a peptide into a bioactive conformation can enhance its resistance to proteases. explorationpub.com Furthermore, the attachment of moieties like polyethylene (B3416737) glycol (PEG) to the side chain of a Dab residue can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its in vivo half-life. thermofisher.com The ability to systematically modify peptides at specific sites using building blocks like this compound is crucial for developing the next generation of peptide-based drugs. rsc.orgnih.gov

Table 2: Research Applications of Site-Specific Peptide Modification

Modification Functional Group Introduced Research Application
Biotinylation Biotin Affinity purification, protein-peptide interaction studies
Fluorescent Labeling Fluorophore (e.g., FITC, Rhodamine) FRET assays, cellular imaging, binding studies
Lipidation Fatty Acid Enhancing membrane permeability and interaction
PEGylation Polyethylene Glycol (PEG) Improving pharmacokinetic properties

This table illustrates how the introduction of specific functional groups via amino acids like this compound enables a wide range of applications in chemical biology research.

Analytical Characterization in Z Dab Fmoc Oh Research

Spectroscopic Techniques for Structural Elucidation of Z-Dab(Fmoc)-OH and its Peptide Conjugates

Spectroscopy is an indispensable tool in the study of protected amino acids and peptides, providing detailed information about molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of molecules. For this compound, ¹H NMR and ¹³C NMR spectra are used to confirm the presence and connectivity of the diaminobutyric acid backbone and the Z and Fmoc protecting groups. researchgate.netnih.gov

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbons of the carbamates and the carboxylic acid, as well as the aromatic and aliphatic carbons throughout the molecule. researchgate.netscienceopen.com Isotopic labeling with ¹³C or ¹⁵N can also be utilized, particularly in larger peptide conjugates, to facilitate NMR studies. sigmaaldrich.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound Structural Moieties Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions.

Structural MoietyProton TypeApproximate Chemical Shift (ppm)
Fmoc GroupAromatic Protons7.6 - 7.8
Aliphatic Protons (CH, CH₂)4.2 - 4.5
Z GroupAromatic Protons7.3 - 7.4
Methylene Protons (CH₂)~5.1
Dab Backboneα-CH, β-CH₂, γ-CH₂1.9 - 4.4

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural components.

The presence of N-H bonds in the carbamate groups is indicated by absorption bands typically in the region of 3300-3400 cm⁻¹. The most prominent features are the strong C=O (carbonyl) stretching vibrations. The carbonyl groups of the Z and Fmoc carbamates, as well as the carboxylic acid, give rise to intense absorption peaks, usually found between 1690 cm⁻¹ and 1750 cm⁻¹. Aromatic C=C bond stretching from the fluorenyl and benzyl rings can be observed in the 1450-1600 cm⁻¹ region. rsc.org A patent for the related compound Fmoc-Dab(Boc)-OH shows a characteristic infrared spectrum that helps confirm the presence of these functional groups, which would be similar for this compound. google.com

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)2500 - 3300
N-H (Carbamate)Stretching3300 - 3400
C=O (Carbamate, Carboxylic Acid)Stretching1690 - 1750
C=C (Aromatic)Stretching1450 - 1600
C-OStretching1230 - 1250

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique in the context of peptide synthesis involving the Fmoc protecting group. thermofisher.com The fluorenyl group of the Fmoc moiety possesses a strong chromophore that absorbs UV light, typically with a maximum absorbance around 300 nm.

This property is widely exploited for real-time monitoring of solid-phase peptide synthesis (SPPS). nih.govresearchgate.net During the synthesis cycle, the Fmoc group is cleaved from the N-terminus of the growing peptide chain using a base, such as piperidine (B6355638). The released dibenzofulvene-piperidine adduct is highly UV-active, and by measuring the absorbance of the solution flowing from the reactor, the extent of the deprotection reaction can be quantified. activotec.com This allows for precise monitoring to ensure complete removal of the Fmoc group before the next amino acid is coupled, thereby preventing deletion sequences in the final peptide. activotec.com UV-Vis can also be used to monitor the coupling reaction itself, as changes in the resin's color or the solution's absorbance can indicate reaction progress. nih.govacs.org

Chromatographic Methods for Purity Assessment and Isolation of this compound and Peptide Products

Chromatography is essential for both analyzing the purity of this compound and its peptide products and for their purification.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of protected amino acids and peptides. sigmaaldrich.com For this compound, reverse-phase HPLC (RP-HPLC) is typically used. In this method, the compound is passed through a nonpolar stationary phase (e.g., C18 silica) with a polar mobile phase, commonly a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.orgrsc.org

The purity of commercially available this compound is often stated as ≥99% as determined by HPLC. chemimpex.com During peptide synthesis, analytical HPLC is used to monitor reaction completion and check the purity of the crude peptide after cleavage from the resin.

Furthermore, HPLC is not just an analytical tool; it is also used for preparative purposes. Crude peptides synthesized using this compound can be purified to a high degree using preparative RP-HPLC, which utilizes larger columns to handle greater quantities of material. rsc.org

Table 3: Example of Analytical RP-HPLC Conditions

ParameterDescription
ColumnC18 (e.g., 250 mm x 4.6 mm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
GradientLinear gradient of Mobile Phase B (e.g., 5% to 95% over 30 min)
Flow Rate~1 mL/min
DetectionUV detector at 220 nm and/or 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This makes it an exceptionally powerful tool for the analysis of this compound and its peptide conjugates. scienceopen.com

As the sample is separated by the LC system, it is introduced into the mass spectrometer, which determines the mass-to-charge ratio (m/z) of the eluting compounds. This provides unambiguous confirmation of the molecular weight of the desired product. For this compound, with a molecular formula of C₂₇H₂₆N₂O₆ and a molecular weight of approximately 474.5 g/mol , LC-MS would be expected to show a corresponding ion, such as the protonated molecule [M+H]⁺ at m/z 475.5. chemimpex.comachemblock.com

In peptide analysis, LC-MS is invaluable for confirming the identity of the final peptide product and for identifying any impurities, such as deletion sequences or products with remaining protecting groups, which would have different molecular weights. nih.gov

Determination of Enantiomeric Purity in 2,4-Diaminobutyric Acid Derivatives

Ensuring the enantiomeric purity of amino acid derivatives like this compound is critical, as the presence of the incorrect enantiomer can significantly impact the structure, function, and biological activity of a synthetic peptide. High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing enantiomeric excess. nih.govcsfarmacie.cz This is typically achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govchiralpedia.comsemanticscholar.org

For 2,4-diaminobutyric acid (Dab) and its derivatives, a highly effective method involves derivatization followed by liquid chromatography-mass spectrometry (LC-MS) analysis. One such established method is the advanced Marfey's method, which utilizes Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) as a chiral derivatizing agent. nih.govfrontiersin.org The primary amino groups of the D- and L-enantiomers of the Dab derivative react with L-FDLA to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using reverse-phase HPLC. nih.govfrontiersin.org

In a typical experiment, the Dab-containing sample is reacted with L-FDLA under controlled conditions to ensure complete derivatization. frontiersin.org The resulting mixture of diastereomers is then injected into an HPLC system equipped with a C18 column. The separation is achieved using a gradient elution, and the eluting diastereomers are detected by a UV detector (commonly at 340 nm) and a mass spectrometer. frontiersin.org The peak areas of the two diastereomeric derivatives are integrated, and the enantiomeric excess (% ee) is calculated using the formula:

% ee = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

The following interactive table presents representative data from a chiral purity analysis of a Dab derivative using the L-FDLA derivatization method followed by HPLC analysis.

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
L-Dab derivative (L-FDLA adduct)12.51,250,00099.2
D-Dab derivative (L-FDLA adduct)14.25,000

Quantitative Analysis of Amino Acid Derivatives and Peptide Yields

The quantitative analysis of this compound is often performed to determine its concentration in solution or to calculate the loading capacity on a solid-phase resin, which is crucial for optimizing peptide synthesis protocols. A widely used and convenient method for the quantification of Fmoc-protected amino acids and peptides is based on the spectrophotometric measurement of the fluorenylmethoxycarbonyl (Fmoc) group. nih.govrsc.orgresearchgate.net

This method involves the base-catalyzed cleavage of the Fmoc protecting group, typically using a solution of piperidine in N,N-dimethylformamide (DMF). The reaction releases dibenzofulvene (DBF), which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. nih.govresearchgate.net This adduct has a strong and characteristic UV absorbance, allowing for its accurate quantification using a UV-Vis spectrophotometer. nih.govrsc.orgresearchgate.netnih.gov

The concentration of the Fmoc-amino acid or the amount of peptide coupled to a solid support can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient is a known constant, with commonly cited values being around 7,800 M⁻¹cm⁻¹ at 301 nm and approximately 6,089 M⁻¹cm⁻¹ at 289.8 nm. nih.govnih.gov The measurement at 289.8 nm is sometimes preferred as it can be more robust against variations in wavelength accuracy of the spectrophotometer. nih.gov

The procedure involves treating a known amount of the Fmoc-containing sample (e.g., a solution of this compound or a weighed amount of peptide-resin) with the piperidine/DMF solution. The absorbance of the resulting solution containing the dibenzofulvene-piperidine adduct is then measured at the appropriate wavelength.

The following interactive table illustrates a typical quantitative analysis of this compound in a solution using this UV spectrophotometric method.

Sample IDAbsorbance at 301 nmMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Path Length (l) (cm)Calculated Concentration (M)
This compound Solution0.585780017.5 x 10⁻⁵

This method provides a rapid, reliable, and non-destructive way (for the peptide itself when attached to a resin) to quantify Fmoc-protected amino acids and determine peptide yields during solid-phase peptide synthesis. nih.govrsc.org

Q & A

Q. What are the standard protocols for incorporating Z-Dab(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically incorporated using Fmoc-SPPS protocols. Key steps include:
  • Coupling : Activate the carboxyl group of this compound with coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF (v/v) for 20 minutes, followed by thorough washing .
  • Cleavage : After synthesis, cleave the peptide from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store this compound as a solid at 4°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Avoid repeated freeze-thaw cycles .

Q. What analytical techniques are used to characterize this compound and its peptide derivatives?

  • Methodological Answer :
  • Purity Assessment : Reverse-phase HPLC (RP-HPLC) with UV detection at 220 nm is standard. Use gradients of acetonitrile/water with 0.1% TFA .
  • Mass Confirmation : Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF MS to verify molecular weights .
  • Structural Analysis : NMR (1H and 13C) in deuterated DMSO or DMF to confirm regiochemistry and side-chain integrity .

Q. How can solubility issues with this compound be addressed during synthesis?

  • Methodological Answer :
  • Use polar aprotic solvents like DMF or DCM (dichloromethane) with sonication to enhance dissolution .
  • For highly hydrophobic sequences, add 0.1% HOBt (hydroxybenzotriazole) to improve coupling efficiency .

Advanced Research Questions

Q. How can Fmoc removal conditions be optimized to minimize side reactions during this compound synthesis?

  • Methodological Answer :
  • Piperidine Concentration : Test 10–30% piperidine in DMF; higher concentrations reduce incomplete deprotection but may increase diketopiperazine (DKP) formation .
  • Time Optimization : Reduce exposure to piperidine (e.g., 2 × 5-minute treatments) to limit base-sensitive side reactions .
  • Alternative Bases : Use 2% DBU (1,8-diazabicycloundec-7-ene) in DMF for sterically hindered sequences .

Q. What strategies prevent diketopiperazine (DKP) formation in peptides containing this compound?

  • Methodological Answer :
  • Orthogonal Protection : Use temporary protecting groups (e.g., Boc on the N-terminus) during coupling to block premature cyclization .
  • Coupling Order : Introduce this compound early in the sequence to avoid proximity to reactive amine groups .
  • Low-Temperature Synthesis : Perform couplings at 4°C to slow DKP formation .

Q. How does the Fmoc group influence the self-assembly properties of this compound in biomaterials?

  • Methodological Answer : The hydrophobic Fmoc moiety promotes π-π stacking and hydrogen bonding, enabling supramolecular assembly into hydrogels or fibrillar structures. Characterize via:
  • Circular Dichroism (CD) : Monitor β-sheet or helical secondary structures .
  • TEM/AFM : Image nanoscale morphologies .

Q. What orthogonal protection schemes are compatible with this compound for complex peptide architectures?

  • Methodological Answer :
  • Lysine/Ornithine Side Chains : Use Boc or Alloc groups for selective deprotection with TFA or Pd catalysts, respectively .
  • Cysteine Residues : Protect with Trt (trityl) or Acm (acetamidomethyl) for disulfide bond formation post-synthesis .

Q. How can racemization be minimized during this compound incorporation?

  • Methodological Answer :
  • Coupling Temperature : Perform reactions at 0–4°C to slow racemization .
  • Activation Reagents : Use Oxyma Pure instead of HOBt to reduce epimerization .
  • Monitoring : Check enantiomeric purity via chiral HPLC .

Q. What are the applications of this compound in backbone-modified peptide synthesis?

  • Methodological Answer :
    this compound is used to introduce non-natural linkages (e.g., ester or thioester bonds) for:
  • Native Chemical Ligation (NCL) : Synthesize cyclic peptides via thioester intermediates .
  • Peptide Macrocycles : Incorporate Dab residues to stabilize α-helical conformations in therapeutic peptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.